molecular formula C9H13N3O4S B1307533 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid CAS No. 899703-25-4

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B1307533
CAS No.: 899703-25-4
M. Wt: 259.28 g/mol
InChI Key: VHXSXLGCRWLSBA-UHFFFAOYSA-N
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Description

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c13-9(14)7-2-1-3-12(5-7)17(15,16)8-4-10-6-11-8/h4,6-7H,1-3,5H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXSXLGCRWLSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392592
Record name 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899703-25-4
Record name 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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